N-benzyl-2-bromo-N-ethylacetamide
Description
Contextualizing the Chemical Structure and its Relevance in Amide Chemistry
The molecular structure of N-benzyl-2-bromo-N-ethylacetamide is characterized by a central acetamide (B32628) core. This core is substituted with a benzyl (B1604629) group and an ethyl group on the nitrogen atom, and a bromine atom at the alpha-carbon. This specific arrangement of functional groups imparts a unique reactivity to the molecule. The presence of the bromine atom, a good leaving group, makes the α-carbon susceptible to nucleophilic attack, a cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions.
The N-benzyl and N-ethyl substituents on the amide nitrogen influence the compound's steric and electronic properties. The benzyl group, with its aromatic ring, can participate in π-π stacking interactions, a feature that can be exploited in areas like drug design. The tertiary nature of the amide, resulting from the two substituents on the nitrogen, affects its conformational flexibility and reactivity compared to primary or secondary amides.
Amides are a ubiquitous functional group in chemistry and biology, forming the backbone of peptides and proteins. nih.gov The ability to functionalize the α-position of an amide, as seen in this compound, provides a powerful tool for chemists to introduce a wide range of chemical moieties, leading to the synthesis of diverse molecular architectures.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 180513-01-3 bldpharm.com |
| Molecular Formula | C11H14BrNO bldpharm.com |
| SMILES Code | CCN(C(CBr)=O)CC1=CC=CC=C1 bldpharm.com |
Note: This interactive table provides fundamental identification data for this compound.
Overview of Strategic Importance as a Synthetic Precursor
The primary strategic importance of this compound lies in its role as an electrophilic building block. The reactive carbon-bromine bond allows for a variety of substitution reactions with a wide range of nucleophiles. This reactivity is a hallmark of α-haloamides and makes them valuable intermediates in the synthesis of biologically active molecules and pharmaceuticals. nih.gov
The general synthetic utility of α-bromoacetamides is well-documented. For instance, they are key electrophiles in the synthesis of various heterocyclic compounds. In one synthetic approach, N-substituted 2-bromoacetamides are reacted with thiols in the presence of a base to form new sulfur-carbon bonds, a critical step in the assembly of more complex molecules. who.intnih.gov This type of reaction highlights how the bromoacetamide unit can be used to link different molecular fragments.
Furthermore, α-haloamides are precursors to α-amino amides, which are significant in medicinal chemistry. The substitution of the bromine atom with an amine is a common strategy to introduce nitrogen-containing functional groups. nih.gov The resulting α-amino amide motif is a core component of many natural products and therapeutic agents.
The following table outlines some of the key reactions where N-substituted-2-bromoacetamides, like this compound, are used as precursors.
| Reaction Type | Nucleophile/Reagent | Product Class | Significance |
| Nucleophilic Substitution | Amines, Thiols, Alcohols | α-Amino amides, α-Thio amides, α-Alkoxy amides | Introduction of heteroatoms, synthesis of bioactive molecules. nih.gov |
| Cross-Coupling Reactions | Organometallic reagents | α-Aryl amides, α-Alkyl amides | Formation of new carbon-carbon bonds. thieme-connect.de |
| Radical Reactions | Olefins | Alkylated amides | Tin-free, photoredox-catalyzed intermolecular α-alkylation. rsc.org |
Note: This interactive table illustrates the diverse synthetic applications of N-substituted-2-bromoacetamides.
Historical Development and Initial Explorations of Related Halogenated Acetamides
The study of organic chemistry as a distinct discipline began in the early 19th century. The synthesis of urea (B33335) by Friedrich Wöhler in 1828 was a pivotal moment, demonstrating that organic compounds could be created from inorganic starting materials and dismantling the theory of vitalism. This discovery paved the way for the systematic synthesis and study of organic molecules.
The development of amide chemistry is a fundamental part of this history. Amide bonds are central to the structure of proteins, and understanding their formation and reactivity has been a long-standing goal of organic chemists. The reaction between a carboxylic acid derivative and an amine to form an amide is a foundational transformation in organic synthesis. nih.gov
The introduction of halogens into organic molecules, or halogenation, has also played a crucial role in the advancement of synthetic chemistry. Halogenated compounds are important intermediates, as the halogen atom can be readily displaced or participate in a variety of coupling reactions. The incorporation of halogens into bioactive molecules can also significantly enhance their therapeutic properties. mdpi.com
The specific class of α-haloamides emerged as valuable synthetic intermediates due to their dual functionality: the amide group and the reactive carbon-halogen bond. The classical method for their preparation involves the reaction of an α-haloacetyl halide with an amine. nih.gov Over the years, research has focused on the diverse reactivity of these compounds, exploring their use in nucleophilic substitutions, radical reactions, and transition metal-catalyzed cross-coupling reactions. nih.gov While a specific historical account of this compound is not extensively documented, its development is intrinsically linked to the broader exploration and understanding of α-haloamide chemistry.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-bromo-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-13(11(14)8-12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGJYOPQSRVUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl 2 Bromo N Ethylacetamide
Established Reaction Pathways for N-Alkylated 2-Bromoacetamides
The creation of N-alkylated 2-bromoacetamides, such as N-benzyl-2-bromo-N-ethylacetamide, generally follows two main synthetic strategies: the amidation of a secondary amine with a bromoacetyl halide or the N-alkylation of a primary bromoacetamide.
Amidation Reactions Employing Bromoacetyl Halides
A primary and direct method for the synthesis of this compound involves the reaction of N-benzylethylamine with a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
The general procedure involves dissolving N-benzylethylamine in a suitable solvent and adding the bromoacetyl halide, often in the presence of a base to neutralize the hydrogen halide byproduct. wiley-vch.de Pyridine (B92270) is a commonly used base and solvent for this transformation. wiley-vch.de The reaction is typically carried out at a reduced temperature, such as 0 °C, to control the exothermic nature of the reaction and minimize side reactions. wiley-vch.de
A specific example involves the dropwise addition of bromoacetyl bromide to a solution of N-benzylethylamine in dichloromethane (B109758) in the presence of pyridine at 0 °C. After stirring, the reaction mixture is worked up by washing with water, dilute acid (like 1 M HCl), and a saturated aqueous solution of sodium bicarbonate to remove impurities and unreacted starting materials. wiley-vch.de
N-Alkylation Strategies for Bromoacetamides
An alternative approach to this compound is the N-alkylation of a pre-formed bromoacetamide. This can be conceptualized in two ways: alkylation of 2-bromo-N-ethylacetamide with a benzyl (B1604629) halide or alkylation of N-benzyl-2-bromoacetamide with an ethyl halide.
The N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with an alkylating agent. Sodium hydride (NaH) is a common choice for this purpose, often used in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). rsc.orgrsc.org The reaction is usually initiated at 0 °C and then allowed to warm to room temperature. rsc.orgrsc.org For instance, N-benzyl-2-bromoacetamide could be treated with sodium hydride in THF, followed by the addition of ethyl iodide to yield the desired product.
Recent advancements have explored more sustainable and efficient N-alkylation methods. These include using catalysts like Al2O3–OK in acetonitrile (B52724) at room temperature, which offers a selective and reusable catalytic system. researchgate.net Another approach involves the use of Huenig's base (N,N-diisopropylethylamine) in acetonitrile, which is known for its functional group tolerance and avoidance of quaternary ammonium (B1175870) salt formation. researchgate.net Furthermore, transition metal-catalyzed N-alkylation reactions, such as those using palladium or cobalt complexes, have been developed for the alkylation of amines with alcohols, which could potentially be adapted for amide alkylation. nih.govrsc.orgrsc.org
Alternative Synthetic Routes and Precursors
While the direct amidation and N-alkylation routes are the most common, other synthetic strategies can be envisioned. One could potentially utilize a multi-component reaction approach, although specific examples for this compound are not readily found in the literature.
The synthesis of related N-substituted 2-bromoacetamides has been reported through various methods. For example, reacting substituted amines with bromoacetyl bromide in a basic medium (pH 8-9) has been used to prepare a series of N-substituted-2-bromoacetamides. who.int Another method involves the use of a zinc chloride catalyst for the synthesis of N-substituted-N-(sulfonyl) bromoacetamides. mdpi.com
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the chosen reaction conditions. Key parameters that can be optimized include the solvent, temperature, and stoichiometry of the reactants.
Solvent Effects on this compound Synthesis
The choice of solvent can significantly influence the rate and outcome of both amidation and N-alkylation reactions.
For amidation reactions with bromoacetyl halides, aprotic solvents are generally preferred. Dichloromethane is a common choice due to its inertness and ability to dissolve both the amine and the acyl halide. wiley-vch.de Pyridine can serve as both a solvent and a base. wiley-vch.de
In N-alkylation reactions, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are often employed. researchgate.netresearchgate.netwho.int These solvents can stabilize the intermediate ions and enhance the reaction rate. Acetonitrile, in particular, has been highlighted in modern, more efficient N-alkylation protocols. researchgate.netresearchgate.net The dielectric constant of the solvent can play a role, with more polar solvents potentially favoring the reaction.
| Solvent | Dielectric Constant (at 20-25°C) |
| Dichloromethane | 9.1 |
| Acetonitrile | 37.5 |
| Dimethylformamide (DMF) | 36.7 |
| Tetrahydrofuran (THF) | 7.6 |
| Pyridine | 12.4 |
Note: Dielectric constants are approximate values and can vary with temperature. scribd.com
Temperature and Stoichiometric Control in N-Alkylation
Temperature is a critical parameter to control in the synthesis of this compound. Amidation reactions with bromoacetyl halides are often exothermic and are typically initiated at low temperatures (e.g., 0 °C) to manage the reaction rate and prevent side reactions. wiley-vch.de
For N-alkylation reactions, the optimal temperature can vary depending on the specific method. While some traditional methods using strong bases may require room temperature or gentle heating, newer catalytic systems can operate efficiently at room temperature (around 30°C). researchgate.net
Stoichiometry, the molar ratio of the reactants, is also crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. In amidation reactions, a slight excess of the amine or the use of a scavenger base is common to ensure complete reaction of the bromoacetyl halide. In N-alkylation reactions, the stoichiometry of the base and the alkylating agent relative to the amide substrate needs to be carefully controlled to prevent over-alkylation or other undesired reactions. For instance, in one reported synthesis of a related compound, 1.5 equivalents of the alkylating agent were used. rsc.orgrsc.org
A study on the direct N-alkylation of secondary amines found that using 3.0 molar equivalents of Huenig's base was effective. researchgate.net The optimization of these parameters is often determined empirically for each specific synthetic route.
| Reactant | Role | Typical Stoichiometric Ratio |
| N-Benzylethylamine | Nucleophile | 1 equivalent |
| Bromoacetyl Bromide | Electrophile | ~1-1.2 equivalents |
| Pyridine | Base | >1 equivalent (can also be solvent) |
| N-benzyl-2-bromoacetamide | Substrate | 1 equivalent |
| Sodium Hydride | Base | ~1.1-1.5 equivalents |
| Ethyl Iodide | Alkylating Agent | ~1-1.5 equivalents |
Catalytic Approaches in the Formation of this compound
The synthesis of N-substituted amides often involves the reaction of an amine with an acyl halide. While many preparations of this compound and related haloacetamides utilize stoichiometric amounts of base, catalytic methods offer advantages in terms of efficiency, milder reaction conditions, and reduced waste.
One catalytic approach applicable to the synthesis of related N-benzyl amine derivatives involves the use of solid-phase catalysts. For instance, the condensation of ethanolamine (B43304) with benzyl chloride has been achieved using a solid-phase, highly basic catalyst at temperatures ranging from 40-120 °C. This method highlights the potential for using heterogeneous catalysts to facilitate N-benzylation, which is a key step in forming the backbone of this compound. Such catalytic systems can simplify product purification by allowing for easy separation of the catalyst from the reaction mixture through filtration.
Another relevant area is the copper-catalyzed N-alkylation of amides. While not directly documented for this compound, copper(I) bromide (CuBr) has been used as an inexpensive precatalyst with ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine for the N-alkylation of amides. organic-chemistry.org This approach is part of a broader field of atom transfer radical polymerization (ATRP) catalysis adapted for organic synthesis, enabling the formation of C-N bonds under relatively mild conditions. organic-chemistry.org
Furthermore, iridium complexes featuring N-heterocyclic carbene (NHC) ligands have proven to be highly reactive catalysts for the N-monoalkylation of amides with alcohols via a hydrogen transfer mechanism. organic-chemistry.org This strategy, known as borrowing hydrogen, represents an atom-economical pathway to N-alkylated amides. Although the direct application to a bromo-acetamide derivative might require careful optimization to avoid side reactions, it represents a frontier in catalytic amide synthesis.
The synthesis of the precursor N-benzylethylamine can also be achieved through catalytic means, such as reductive amination, which provides a high-yield pathway to the secondary amine required for the final acylation step. clockss.org The subsequent acylation with bromoacetyl bromide or a related activated species completes the synthesis. In some procedures, this acylation is facilitated by a base like potassium carbonate or triethylamine, which, while not strictly catalytic, is essential for the reaction to proceed. wiley-vch.denih.gov
Advanced Purification and Isolation Techniques
Following synthesis, achieving high purity of this compound is critical. This is accomplished through a combination of chromatographic, crystallization, and other advanced methods.
Chromatographic Separation Methods for this compound
Chromatography is a primary tool for the purification and analysis of this compound and related haloacetamides.
Flash Chromatography: This is a commonly cited method for purifying this compound after synthesis. rsc.orgnih.gov The crude product is typically loaded onto a silica (B1680970) gel column and eluted with a non-polar/polar solvent system. A common eluent mixture is ethyl acetate (B1210297) and hexane, often in a 1:4 volume ratio, to effectively separate the desired product from unreacted starting materials and byproducts. rsc.orgnih.gov For related N-substituted acetamides, purification by flash chromatography using ethyl acetate/petroleum ether mixtures has also been reported. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both purification and purity assessment. For haloacetamides, reversed-phase columns, such as a C18-bonded silica column, are frequently used. nih.govresearchgate.net A mobile phase of 100% acetonitrile has been used to determine the purity of related compounds. researchgate.net HPLC methods offer high resolution and are suitable for separating structurally similar impurities.
Gas Chromatography (GC): GC is another effective method, particularly when coupled with sensitive detectors like an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS). plos.org GC-ECD is highly sensitive to halogenated compounds like this compound. plos.orgresearchgate.net For analysis, the sample is typically extracted using liquid-liquid extraction or solid-phase extraction (SPE) before injection into the GC system. plos.orgresearchgate.net
Solid-Phase Extraction (SPE): SPE is often used for sample clean-up and concentration prior to chromatographic analysis, especially for trace determination in complex matrices like drinking water. nih.govresearchgate.net Polymeric sorbents are effective for extracting various haloacetamides from aqueous solutions. nih.govresearchgate.net
Below is an interactive table summarizing chromatographic conditions used for haloacetamides.
| Technique | Stationary Phase | Mobile Phase / Eluent | Application | Reference |
| Flash Chromatography | Silica Gel | Ethyl acetate/Hexane (1:4 v/v) | Purification | rsc.org, nih.gov |
| Flash Chromatography | Silica Gel | Ethyl acetate/Petroleum Ether | Purification | rsc.org |
| HPLC | C18-bonded silica | Acetonitrile | Purity Assessment | researchgate.net |
| LC-MS | Hypersil GOLD C18 | Water-Methanol gradient | Separation | researchgate.net |
| GC-ECD | Not specified | Not specified | Analysis | plos.org, researchgate.net |
Recrystallization and Other Crystallization Strategies
Recrystallization is a fundamental and effective technique for purifying solid organic compounds to a high degree.
Solvent Selection: The choice of solvent is critical for successful recrystallization. A common strategy involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly. For compounds structurally similar to this compound, mixtures of ethyl acetate and petroleum ether have proven effective for inducing crystallization. rsc.org
Multi-Solvent Systems: In some cases, a multi-solvent system is employed. For related diazoamides, a mixture of petroleum ether, ethyl acetate, and dichloromethane (CH₂Cl₂) in a 1:2:5 ratio was used for recrystallization. rsc.org Another approach is solvent layering, where a non-solvent is slowly diffused into a saturated solution of the compound, gradually inducing crystal growth.
Temperature Gradient: A controlled, gradual cooling process can lead to the formation of larger, purer crystals. For instance, a gradual cool-down from 50°C to 4°C over 48 hours has been suggested for challenging crystallizations.
Techniques for Enhanced Purity Assessment
To confirm the purity and structural integrity of this compound, a combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum for this compound shows the presence of rotamers due to restricted rotation around the amide C-N bond, often appearing as two sets of signals in a 1:1 ratio. rsc.orgnih.gov Specific chemical shifts confirm the presence of the benzyl, ethyl, and bromoacetyl groups.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. Techniques such as electrospray ionization (ESI) are commonly used. rsc.org High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band around 1650-1665 cm⁻¹ is characteristic of the C=O (amide) stretching vibration. nih.gov
Chromatographic Purity: As detailed previously, HPLC and GC are used to determine the purity of the compound, often expressed as a percentage of the area under the curve for the main peak. Purity levels greater than 95% are commonly reported for commercial and research-grade materials. nih.gov
The table below summarizes analytical techniques for purity assessment.
| Technique | Purpose | Key Findings | Reference |
| ¹H NMR | Structural Confirmation | Confirms presence of benzyl, ethyl, and bromoacetyl moieties; shows rotamers. | rsc.org, nih.gov |
| ¹³C NMR | Structural Confirmation | Confirms carbon skeleton. | nih.gov |
| Mass Spectrometry | Molecular Weight and Identity | Provides M+H peak and fragmentation pattern. | rsc.org |
| HPLC | Purity Assessment | Quantifies purity by peak area. | researchgate.net |
| IR Spectroscopy | Functional Group ID | Identifies characteristic C=O stretch of the amide. | nih.gov |
Mechanistic Investigations of Chemical Transformations Involving N Benzyl 2 Bromo N Ethylacetamide
Elucidation of Nucleophilic Substitution Pathways
Nucleophilic substitution reactions are a cornerstone of organic synthesis, and the brominated carbon center in N-benzyl-2-bromo-N-ethylacetamide is a prime site for such transformations. The steric and electronic environment around this carbon dictates the preferred mechanistic pathway.
SN2 Reactions at the Brominated Carbon Center
The reaction of this compound with nucleophiles predominantly proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com
Several factors influence the efficiency of SN2 reactions with this substrate. The selection of a polar aprotic solvent, such as dimethylformamide (DMF), can enhance the reaction rate by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile, thus preserving its reactivity. The nature of the nucleophile is also critical; stronger, less hindered nucleophiles generally lead to faster reactions. For instance, the reaction of α-bromo-acetamides with imidazole (B134444) derivatives to form pharmaceutically relevant compounds has been studied, highlighting the importance of base selection to deprotonate the imidazole and enhance its nucleophilicity. nih.gov
The steric hindrance provided by the ethyl and benzyl (B1604629) groups on the nitrogen atom can influence the approach of the nucleophile. While these groups are not directly attached to the reaction center, their conformational flexibility can create a steric shield, potentially slowing down the reaction compared to less substituted amides.
Intramolecular Cyclization Mechanisms
The structure of this compound and its derivatives allows for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. These reactions often proceed via an initial intermolecular nucleophilic substitution, followed by a subsequent intramolecular cyclization.
For example, a derivative, N-(2-bromo-4,5-dimethoxyphenethyl)acetamide, has been shown to undergo intramolecular nucleophilic aromatic substitution to form an indole (B1671886) derivative. lookchem.com While not a direct example involving this compound itself, this illustrates the potential for the bromoacetamide moiety to participate in cyclization reactions. In such a case, the aromatic ring of the benzyl group could potentially act as an intramolecular nucleophile under specific conditions, although this is less common without strong activating groups on the ring.
A more plausible intramolecular cyclization pathway involves the generation of a radical intermediate, which will be discussed in the following section.
Radical-Mediated Reactions and Pathways
Visible-light-induced intramolecular radical cascades of α-bromo-N-benzyl-alkylamides have been developed as a strategy for synthesizing complex polycyclic indole scaffolds. rsc.org This methodology highlights the potential for this compound to undergo radical-mediated transformations.
The process is typically initiated by a photocatalyst that, upon absorbing light, can induce the homolytic cleavage of the carbon-bromine bond. This generates a carbon-centered radical at the α-position to the amide carbonyl. This highly reactive intermediate can then participate in a cascade of reactions. For instance, an intramolecular cyclization could occur where the radical attacks the aromatic ring of the benzyl group. This would be followed by subsequent steps, such as desulfonylation and further cyclization, to yield complex nitrogen-fused heterocyclic systems. rsc.org Mechanistic investigations of similar radical reactions, such as the Hofmann-Löffler-Freytag reaction, point to a radical chain mechanism involving intramolecular hydrogen atom transfer (HAT) as a key step. acs.org
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Bromo Functionality
The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki–Miyaura Cross-Coupling with Boronic Acid Derivatives
The Suzuki-Miyaura cross-coupling reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org While the direct Suzuki-Miyaura coupling of this compound is not extensively documented in the provided search results, the reaction is widely applicable to various bromo compounds. rsc.orgnih.gov
A typical catalytic cycle for a Suzuki-Miyaura reaction involves:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) complex.
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) complex, with the assistance of a base. wikipedia.org
Reductive Elimination: The two organic fragments on the palladium center couple, and the desired product is eliminated, regenerating the palladium(0) catalyst.
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for a successful coupling. wikipedia.orgnih.gov For instance, a study on the Suzuki-Miyaura coupling of ortho-bromoanilines demonstrated the effectiveness of specific palladium catalysts and the tolerance of various functional groups. rsc.orgnih.gov
Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid (R-B(OH)₂) | Product | Potential Catalyst/Base System |
| 1 | Phenylboronic acid | N-benzyl-N-ethyl-2-phenylacetamide | Pd(PPh₃)₄ / K₂CO₃ |
| 2 | 4-Methylphenylboronic acid | N-benzyl-N-ethyl-2-(4-methylphenyl)acetamide | Pd(OAc)₂/SPhos / K₃PO₄ |
| 3 | 3-Furylboronic acid | N-benzyl-N-ethyl-2-(3-furyl)acetamide | PdCl₂(dppf) / Cs₂CO₃ |
Sonogashira and Heck Coupling Variants
The Sonogashira and Heck reactions are other important palladium-catalyzed cross-coupling reactions that can utilize the bromo functionality of this compound.
The Sonogashira coupling reaction pairs a terminal alkyne with an organohalide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. nih.gov The reaction of this compound with a terminal alkyne, such as phenylacetylene, would yield an α,β-alkynyl amide. Copper-free Sonogashira protocols have also been developed. researchgate.net
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkene like styrene, catalyzed by a palladium complex in the presence of a base, would lead to the formation of a substituted cinnamide derivative. The Heck reaction typically proceeds with trans selectivity. organic-chemistry.org
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Product Structure | Typical Catalytic System |
| Sonogashira | Phenylacetylene | N-benzyl-N-ethyl-4-phenyl-2-butynamide | Pd(PPh₃)₂Cl₂ / CuI / Et₃N |
| Heck | Styrene | (E)-N-benzyl-N-ethyl-4-phenyl-2-butenamide | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N |
These palladium-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups and the construction of complex molecular architectures.
Mechanistic Insights into Catalytic Cycles with this compound
This compound and its structural analogs, N,N-disubstituted α-bromoamides, are versatile substrates in various metal-catalyzed reactions. The mechanisms of these transformations are typically centered around the activation of the carbon-bromine bond or, in specific cases, a C-C bond adjacent to the nitrogen atom.
Palladium-Catalyzed α-Arylation: The palladium-catalyzed α-arylation of amides represents a powerful method for forming C(sp²)-C(sp³) bonds. The generally accepted mechanism for the arylation of an N,N-dialkyl acetamide (B32628) starts with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, typically generated in situ. This forms a Pd(II)-aryl intermediate. Subsequently, the amide is deprotonated at the α-carbon by a strong base (e.g., LiOtBu, NaN(SiMe₃)₂) to form an enolate. This enolate then displaces the halide on the palladium center to generate an arylpalladium(II) enolate complex. The final step is reductive elimination from this complex, which forms the α-aryl amide product and regenerates the Pd(0) catalyst, thus closing the catalytic cycle. nih.govresearchgate.net The choice of ligand, often a bulky, electron-rich phosphine, is crucial for promoting the reductive elimination step and preventing side reactions. nih.govnih.gov
Interactive Data Table: Palladium-Catalyzed α-Arylation of Amide Derivatives
| Substrate | Aryl Halide | Catalyst / Ligand | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| N,N-diethylacetamide | Bromobenzene | Pd(OAc)₂ / Kwong's Ligand | LiOtBu | Toluene (B28343) | 92 | nih.gov |
| N-methyl-N-phenylacetamide | 4-Bromotoluene | Pd(dba)₂ / BINAP | KN(SiMe₃)₂ | Toluene | 72 | nih.gov |
| 2-Chloro-N-benzylacetamide | Potassium 4-methylphenyltrifluoroborate | XPhos-Pd-G2 / Cu₂O | Cs₂CO₃ | THF/H₂O | 85 | nih.gov |
| Propionic Acid | 1-Bromo-4-isobutylbenzene | Pd(OAc)₂ / tBu₃P | LiOtBu | tAmyl-OH | 96 | escholarship.org |
Rhodium-Catalyzed C-C Bond Activation: While less common for this compound itself, related systems like N-cyclopropylamides undergo rhodium-catalyzed C-C bond activation. These reactions provide insight into alternative catalytic cycles. In these transformations, a Rh(I) catalyst undergoes oxidative addition into the strained C-C bond of the cyclopropane (B1198618) ring proximal to the directing amide group. nih.gov This step is often favored due to the release of ring strain and forms a five-membered rhodacyclopentanone intermediate. scispace.com This metallacycle can then participate in various subsequent reactions, such as hydroboration, where it reacts with a boron source like pinacolborane (HBpin) to yield γ-amino boronates after reductive elimination. nih.govrsc.org The ligand, such as triphenylphosphine (B44618) (PPh₃), plays a key role in controlling the selectivity of the C-C bond cleavage. nih.gov
Interactive Data Table: Rhodium-Catalyzed C-C Bond Activation and Borylation of Cyclopropylamines
| Substrate | Catalyst | Ligand | Reagent | Product Type | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| N-Piv-N-cyclopropylamine | [Rh(coe)₂Cl]₂ | PPh₃ | HBpin | γ-Amino boronate | 89 | nih.gov |
| N-(4-MeO-benzoyl)-N-cyclopropylamine | [Rh(cod)₂]BF₄ | PPh₃ | HBpin | γ-Amino boronate | 85 | scispace.com |
| N-Piv-N-(trans-2-phenylcyclopropyl)amine | [Rh(coe)₂Cl]₂ | PPh₃ | HBpin | γ-Amino boronate | 92 | nih.gov |
Other Significant Transformation Mechanisms
Beyond metal-catalyzed cross-coupling cycles, this compound can undergo other mechanistically distinct transformations, primarily involving the cleavage of the C-Br bond or reactions targeting the amide group.
Reductive dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common reaction for α-halo carbonyl compounds. Photoredox catalysis offers a particularly mild and efficient method for this transformation.
Visible-Light Photoredox Catalysis: The mechanism typically involves a photocatalyst, such as tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂), which absorbs visible light and is promoted to an excited state ([Ru(bpy)₃]²⁺). This excited species is a potent oxidant and can be reductively quenched by a sacrificial electron donor, like N,N-diisopropylethylamine (DIPEA) or Hantzsch ester. mdpi.com This single-electron transfer (SET) generates a highly reducing [Ru(bpy)₃]⁺ species. This potent reductant then transfers an electron to the α-bromoamide substrate. The resulting radical anion is unstable and rapidly fragments, cleaving the C-Br bond to release a bromide ion and form an α-amidyl radical. This radical then abstracts a hydrogen atom, often from the protonated sacrificial donor or another hydrogen source in the medium, to yield the dehalogenated acetamide product and regenerate the ground-state photocatalyst. mdpi.comnih.gov
Interactive Data Table: Photocatalytic Reductive Dehalogenation of α-Bromo Carbonyl Compounds
| Substrate | Photocatalyst | Sacrificial Donor / Base | Solvent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| α-Bromoacetophenone | TPE-BSD-COF | DIPEA | DMF | Acetophenone | 98 | mdpi.com |
| 4'-Bromo-α-bromoacetophenone | TPE-BD-COF | DIPEA | DMF | 4'-Bromoacetophenone | 96 | mdpi.com |
| tert-Butyl (2-bromoacetyl)carbamate (with 1-hexene) | (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ | DIPEA | DCE | tert-Butyl γ-lactam | 88 | nih.gov |
| 2,2',4,4'-Tetrabromodiphenyl ether | m-BiVO₄/BiOBr/Pd | Isopropanol/H₂O | N/A | Diphenyl ether | ~100 | nsf.gov |
The amide bond in this compound is robust but can be cleaved or modified under specific reductive or acidic conditions.
Reduction of the Amide Carbonyl: The carbonyl group of the amide can be fully reduced to a methylene (B1212753) group (CH₂) using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). The mechanism begins with the nucleophilic attack of a hydride ion on the electrophilic amide carbonyl carbon, forming a tetrahedral alkoxide intermediate. The oxygen of this intermediate coordinates to the aluminum species (e.g., AlH₃), making it a good leaving group. The nitrogen's lone pair of electrons then expels the O-Al species, forming a transient iminium ion (R₂N⁺=CH-). A second equivalent of hydride then attacks the electrophilic iminium carbon, yielding the final amine product, N-benzyl-N-ethyl-2-bromoethylamine.
N-Debenzylation: The N-benzyl group is a common protecting group for amines and can be removed under various conditions.
Catalytic Hydrogenolysis: This is a common method where the N-benzyl group is cleaved by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). In a process known as catalytic transfer hydrogenation, a hydrogen donor like ammonium (B1175870) formate (B1220265) can be used instead of H₂ gas. mdma.ch The reaction proceeds by the oxidative addition of the benzylic C-N bond to the palladium surface, followed by hydrogenolysis to release toluene and the secondary amide, 2-bromo-N-ethylacetamide. This method is often rapid and occurs under mild conditions. mdma.ch
Acid-Catalyzed Cleavage: Strong acids can also effect N-debenzylation. While this can be harsh, certain substrates, particularly those with electron-donating groups on the benzyl ring (like a 2,4-dimethoxybenzyl group), are more susceptible. researchgate.net The mechanism is thought to involve protonation of the amide nitrogen, which activates the benzylic C-N bond towards cleavage, leading to the formation of a stable benzyl carbocation and the debenzylated amide. The use of a scavenger like anisole (B1667542) is often required to trap the released carbocation.
Interactive Data Table: N-Debenzylation of Benzylamines and Amides
| Substrate | Reagent / Catalyst | Conditions | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| N-Benzyl-3-aminopropionic acid | 10% Pd-C, Ammonium formate | Methanol, Reflux, 6 min | 3-Aminopropionic acid | 98 | mdma.ch |
| 2-Benzylaminopyridine | 95% H₂SO₄ | 20 °C, 24 h | 2-Aminopyridine (B139424) | 85 | researchgate.net |
| N-Boc, N-Bn protected 2-aminopyridine derivative | 20% Pd(OH)₂/C, H₂, Acetic acid | Ethanol, RT | N-Boc protected amine | 66 | researchgate.netnih.gov |
| N-Benzyl-N-methylaniline | Phosgene (or Triphosgene) | CH₂Cl₂ | N-Methyl-N-phenylcarbamoyl chloride | >95 | cdnsciencepub.com |
Applications of N Benzyl 2 Bromo N Ethylacetamide As a Versatile Synthetic Building Block
Construction of Complex Organic Architectures
The reactivity of the α-bromoacetyl group in N-benzyl-2-bromo-N-ethylacetamide makes it an excellent electrophile for reactions with a variety of nucleophiles. This reactivity is central to its use in constructing intricate organic molecules.
A significant application of this compound is in the synthesis of nitrogen-containing heterocycles. The compound serves as a key reagent for the N-alkylation of heterocyclic systems. A notable example is its use in the synthesis of substituted carbazole (B46965) derivatives, which are important structural motifs in medicinal chemistry and materials science.
In a documented synthetic approach, this compound is reacted with carbazole or its derivatives to yield N-substituted carbazoles. For instance, the reaction with 9H-carbazole affords N-Benzyl-2-(9H-carbazol-9-yl)-N-ethylacetamide in high yield. nih.gov Similarly, reaction with 3-bromo-9H-carbazole produces N-Benzyl-2-(3-bromo-9H-carbazol-9-yl)-N-ethylacetamide. nih.gov These reactions are typically carried out in the presence of a base to deprotonate the carbazole nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of the bromoacetamide.
Table 1: Synthesis of N-Substituted Carbazoles using this compound
| Starting Material | Product | Yield |
|---|---|---|
| 9H-Carbazole | N-Benzyl-2-(9H-carbazol-9-yl)-N-ethylacetamide | 86% nih.gov |
The 1H NMR spectra of these products indicate the presence of two rotamers in a 1:1 ratio. nih.gov
The products obtained from the initial reaction of this compound can be further elaborated into more complex, polyfunctionalized molecules. The carbazole derivatives synthesized as described above are themselves versatile intermediates. The presence of the bromo substituent on the carbazole ring in N-Benzyl-2-(3-bromo-9H-carbazol-9-yl)-N-ethylacetamide provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or other organic groups, leading to a diverse library of polyfunctionalized carbazole derivatives.
Role in the Synthesis of Advanced Intermediates
This compound plays a crucial role as a precursor in the synthesis of advanced intermediates for the pharmaceutical and materials science industries. The carbazole acetamide (B32628) derivatives, for example, are intermediates in the development of ligands for the translocator protein (TSPO), a target for imaging and therapeutic agents for neuroinflammatory disorders and other diseases. nih.gov The ability to readily introduce the N-benzyl-N-ethylacetamide moiety onto a core heterocyclic structure like carbazole highlights the importance of this reagent in generating molecules with potential biological activity.
Regioselective and Stereoselective Control in Multi-Step Synthesis
The N-benzyl-N-ethyl substituents on the amide nitrogen of this compound can play a significant role in influencing the regioselectivity and stereoselectivity of subsequent transformations.
In molecules containing multiple nucleophilic sites, the steric hindrance provided by the N-benzyl and N-ethyl groups can direct the approach of reagents to a specific position, thereby controlling the site-selectivity of a reaction. For instance, in a substrate containing multiple nitrogen atoms, the bulky nature of the substituent introduced from this compound can block one reactive site, allowing for selective functionalization at a less hindered position in a subsequent step.
While specific examples for diastereoselective and enantioselective reactions involving this compound are not extensively documented, the principles of substrate-controlled stereoselectivity can be applied. The chiral environment that can be created by the conformationally restricted rotation around the amide bond, especially in the presence of the bulky N-substituents, can influence the facial selectivity of reactions on a prochiral center within the molecule.
For example, in related systems, the introduction of a chiral auxiliary on the acetamide fragment or the use of a chiral base could potentially lead to diastereoselective or enantioselective outcomes in subsequent reactions, such as aldol (B89426) additions or further alkylations on a carbon atom alpha to the carbonyl group, if the molecule is modified to allow for such reactivity. The presence of the benzyl (B1604629) group also allows for potential π-π stacking interactions, which can be exploited in asymmetric catalysis to control the stereochemical outcome of a reaction.
Research on N Benzyl 2 Bromo N Ethylacetamide Derivatives and Analogues
Design and Synthesis of N-benzyl-2-bromo-N-ethylacetamide Analogues
The core structure of this compound presents multiple sites for chemical modification. Scientists have systematically altered the benzyl (B1604629) group, the N-alkyl substituent, and the acetamide (B32628) backbone to create a diverse library of analogues. These synthetic efforts are crucial for understanding how specific structural features influence the compound's properties.
Structural Modifications at the Benzyl Moiety
The benzyl group is a frequent target for modification to fine-tune the electronic and steric properties of the molecule. Research on related N-benzyl acetamide structures shows that introducing substituents on the phenyl ring can significantly impact biological activity. For instance, in the development of anti-HIV agents, analogues of (E)-N-phenylstyryl-N-alkylacetamides were synthesized with various substitutions on the aromatic ring, such as bromo and dichloro groups. semanticscholar.org Similarly, in the quest for inhibitors of the 17β-Hydroxysteroid Dehydrogenase Type 3 enzyme, researchers modified the benzylamine (B48309) template by moving the N-acetamide group from the ortho to the meta or para positions to explore the structure-activity relationship (SAR). mdpi.com
The synthesis of these analogues typically involves reacting a substituted benzylamine with an appropriate acylating agent or using a substituted benzyl halide for N-alkylation. For example, N-benzyl analogues have been prepared via the N-alkylation of carbazole (B46965) with substituted benzyl chlorides. nih.gov These modifications allow for the exploration of interactions such as π-π stacking, which is enabled by the aromatic benzyl group.
Table 1: Examples of Modifications at the Benzyl Moiety in Related Acetamide Scaffolds
| Base Scaffold | Benzyl Moiety Modification | Synthetic Approach | Research Context | Reference |
|---|---|---|---|---|
| (E)-N-phenylstyryl-acetamide | 2',6'-dichlorobenzyl | N-alkylation with 2',6'-dichlorobenzyl halide | Anti-HIV-1 agents | semanticscholar.org |
| (E)-N-phenylstyryl-acetamide | 3',5'-difluorobenzyl | N-alkylation with 3',5'-difluorobenzyl halide | Anti-HIV-1 agents | semanticscholar.org |
| N-(2-aminobenzyl)-N-[2-(4-chlorophenoxy)-phenyl]-acetamide | 3- or 4-N-acetyl substituted benzyl | Synthesis from 3- or 4-nitrobenzaldehyde (B150856) starting materials | 17β-HSD3 inhibitors | mdpi.com |
| Carbazole | 3-nitrobenzyl | N-alkylation with 3-nitrobenzyl chloride | PARP14 inhibitors | nih.gov |
Variations of the N-Alkyl Group and their Synthetic Implications
The N-ethyl group in this compound is another key site for structural variation. Studies on related compounds have explored a range of N-alkyl substituents, from simple methyl groups to longer chains like butyl and even bulkier groups like isopropyl and benzyl. ontosight.aiacs.org For example, in the development of ligands for the translocator protein (TSPO), progressive lengthening of the N-alkyl substituent from methyl to butyl dramatically increased binding affinity. acs.org
The synthetic route to these analogues typically involves the N-alkylation of an N-benzyl-acetamide precursor with the corresponding alkyl halide. semanticscholar.org Alternatively, a secondary amine (like N-ethylbenzylamine) can be acylated with 2-bromoacetyl chloride or a related reagent. The choice of the N-alkyl group can have significant synthetic implications; for example, bulkier substituents like 2-ethylbutyl can introduce steric hindrance, potentially reducing the rates of nucleophilic substitution reactions compared to linear alkyl chains.
Table 2: N-Alkyl Variations in Acetamide Derivatives and Their Impact
| Scaffold | N-Alkyl Variation | Observed Effect | Research Context | Reference |
|---|---|---|---|---|
| N-Methyl-(2-arylquinolin-4-yl)oxy-N-alkylacetamide | Methyl, Ethyl, Propyl, Butyl, Pentyl | Affinity increased up to N-butyl, then plateaued | TSPO Ligands | acs.org |
| N-Methyl-(2-arylquinolin-4-yl)oxy-N-alkylacetamide | Isopropyl, sec-Butyl, iso-Butyl | Chain branching effects were not predictable; N-isopropyl gave a good LipE score | TSPO Ligands | acs.org |
| (E)-N-(2-bromostyryl)-acetamide | Methyl, Ethyl, Benzyl | Varied inhibitory activity against HIV-1 reverse transcriptase | Anti-HIV Agents | semanticscholar.org |
| Tetrahydroisoquinoline | Acetyl, Benzyl, other alkyls | Potency decreased with larger N-alkyl groups; benzyl analog was inactive | Orexin-1 Receptor Antagonists | nih.gov |
Introduction of Additional Functionalities into the Acetamide Backbone
Modifying the acetamide backbone itself opens up further avenues for creating novel derivatives. The bromine atom at the alpha-carbon is a reactive handle that facilitates nucleophilic substitution, allowing for the introduction of diverse functional groups.
A notable example comes from research into SARS-CoV-2 inhibitors, where scientists synthesized a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides. nih.gov In this work, the bromo group of a precursor was displaced by a substituted indole-3-thiol. This modification led to the discovery of potent inhibitors of the viral RNA-dependent RNA polymerase (RdRp). nih.gov
Another strategy involves incorporating heteroatoms at positions adjacent to the core acetamide structure. In a study on anticonvulsants, derivatives of N-benzyl-2-acetamidopropionamide were prepared with chloro, bromo, iodo, oxygen, nitrogen, and sulfur substituents at the C(3) position. This research validated the hypothesis that placing a small, substituted heteroatom moiety near the C(2) site is a key feature for maximal anticonvulsant activity. nih.gov
The synthesis of these backbone-modified analogues relies on multi-step reaction sequences. For the thio-indole derivatives, the synthesis involved coupling the thiol with the bromo-acetamide precursor. nih.gov For the C(3)-substituted propionamides, the synthesis started from appropriately substituted propionic acid derivatives. nih.gov
Structure-Reactivity Relationship (SRR) Studies of Derivatives
The chemical reactivity of this compound derivatives is intrinsically linked to their structure. The bromine atom on the alpha-carbon makes this position electrophilic and susceptible to nucleophilic substitution reactions. The rate and outcome of these reactions are influenced by the electronic and steric effects of the substituents on the benzyl, N-alkyl, and acetamide portions of the molecule.
Electronic Effects: Electron-withdrawing groups on the benzyl ring can increase the electrophilicity of the carbonyl carbon and the alpha-carbon, potentially accelerating nucleophilic attack. Conversely, electron-donating groups would have the opposite effect. This principle is a cornerstone of structure-reactivity correlations in nucleophilic substitution reactions. researchgate.net
Steric Effects: The size of the N-alkyl group can significantly affect reactivity. For instance, branched substituents like an N-iso-butyl group can create steric hindrance around the acetamide nitrogen and the alpha-carbon, which may slow down the rate of nucleophilic substitution compared to less hindered linear chains like N-ethyl. acs.org
Leaving Group Ability: The bromine atom is an excellent leaving group, facilitating the formation of covalent bonds with nucleophiles. The reactivity can be further tuned by replacing bromine with other halogens (like chlorine or iodine) or other leaving groups, a common strategy in medicinal chemistry to modulate reaction kinetics and biological target engagement. nih.gov
Studies on related acetamides have shown that these structural modifications directly influence their biological activity, which is often a consequence of their altered reactivity towards a biological target. acs.orgnih.gov
Utilization of Derivatives as Research Probes
The tailored design and synthesis of this compound analogues have produced valuable chemical tools for exploring complex biological processes. Their ability to interact with specific molecular targets makes them useful probes in various fields of biomedical research.
Development of Chemical Tools for Biological Investigations
Derivatives of this scaffold have been instrumental in several areas of biological investigation:
Neuroscience and Anticonvulsant Research: N-benzyl-2-acetamidopropionamide derivatives have been synthesized and evaluated as potent anticonvulsants. nih.gov Specifically, oxygen-substituted derivatives showed highly potent activities in mouse and rat models of epilepsy, with the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide being particularly effective. These compounds serve as probes to understand the structural requirements for activity at the sodium channel or other targets involved in seizure propagation. nih.gov
Translocator Protein (TSPO) Imaging: Analogues based on an N-alkylated carbazole acetamide scaffold have been developed as ligands for the Translocator Protein (TSPO), a biomarker for neuroinflammation and glioblastoma. rsc.orgrsc.org By systematically modifying the scaffold, researchers have gained insights into the binding requirements of different TSPO isoforms, which is critical for developing diagnostic imaging agents for neurological disorders. rsc.orgrsc.org
Antiviral Drug Discovery: In the fight against COVID-19, 2-((indol-3-yl)thio)-N-benzyl-acetamides, which are derivatives where the bromo group is replaced by a functionalized thioether, were identified as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov These molecules serve as crucial research tools to study the function of the viral polymerase and as lead compounds for the development of new antiviral therapies. nih.gov
These examples underscore the power of using this compound and its analogues as a platform for generating sophisticated chemical probes, enabling the dissection of biological pathways and the identification of new therapeutic targets.
Probing Molecular Interactions and Pathways
The inherent reactivity of the bromoacetyl group and the conformational flexibility of the N-benzyl-N-ethylamide moiety make this compound and its analogues useful tools for investigating molecular interactions and biological pathways. By systematically altering different parts of the molecule, researchers can gain insights into the structure-activity relationships (SAR) that govern a compound's biological effects.
One notable area of research involves the use of N-benzylacetamide derivatives to understand and modulate the function of the translocator protein (TSPO), a target for diagnostic imaging and therapy in neuroinflammation and glioblastoma. In a study aimed at developing ligands with improved affinity for a polymorphic variant of TSPO (A147T), this compound was used as a key alkylating agent in the synthesis of a series of carbazole acetamide derivatives. The resulting compounds allowed for the probing of the TSPO binding pocket, revealing that substitutions on the carbazole and the N,N-diethylamide portion of the molecule could significantly alter binding affinity and reduce discrimination between the wild-type and the polymorphic protein. This research highlights how the N-benzyl-acetamide scaffold can be systematically modified to fine-tune interactions with a specific protein target.
Furthermore, quantitative structure-activity relationship (QSAR) and molecular docking studies have been employed to elucidate the molecular determinants of anticonvulsant activity in N-benzylacetamide derivatives. woarjournals.orgufv.brresearchgate.netufv.brtandfonline.comresearchgate.net These computational approaches have helped to identify key molecular descriptors, such as molecular mass and linearity, that correlate with anticonvulsant efficacy. ufv.brresearchgate.netufv.br For instance, molecular docking studies on α-substituted acetamido-N-benzylacetamide derivatives against γ-aminobutyrate aminotransferase (GABA-AT), a key enzyme in the regulation of the neurotransmitter GABA, have revealed the importance of specific amino acid residues in the binding pocket for ligand recognition and inhibitory activity. researchgate.net These studies provide a rational basis for the design of new derivatives with enhanced potency and selectivity.
The following table summarizes key findings from studies on the molecular interactions of N-benzyl-acetamide derivatives:
Interactive Table 1: Molecular Interaction Studies of N-benzyl-acetamide Derivatives| Derivative Class | Biological Target | Key Findings |
| Carbazole acetamides | Translocator Protein (TSPO) | This compound used in synthesis; substitutions on the carbazole and N,N-diethylamide portions modulate binding affinity to TSPO isoforms. |
| α-Acetamido-N-benzylacetamides | GABA-AT (putative) | QSAR and molecular docking studies identified key structural features for anticonvulsant activity; designed compounds showed favorable binding energies. ufv.brresearchgate.netufv.brresearchgate.net |
| 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides | SARS-CoV-2 RdRp | Molecular docking revealed binding to the palm and finger subdomains of the viral polymerase, with key interactions influencing inhibitory potency. nih.gov |
| Thiazolyl N-benzyl-substituted acetamides | Src Kinase | Replacement of a pyridine (B92270) ring with thiazole (B1198619) retained low micromolar inhibitory activity, demonstrating the importance of the N-benzyl acetamide core. chapman.educhapman.edu |
Exploration of Derivatives as Pharmaceutical Scaffolds and Precursors for Medicinal Chemistry Research
The this compound structure is a versatile scaffold and a valuable precursor in medicinal chemistry for the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for the introduction of diverse chemical moieties, leading to the generation of compound libraries for drug discovery.
The N-benzyl-2-bromo-N-methylacetamide analogue, for example, is recognized as a useful intermediate in the synthesis of more complex pharmaceutical compounds, particularly those targeting neurological or oncological diseases. ontosight.ai The reactive bromoacetyl group readily participates in nucleophilic substitution reactions, enabling the attachment of various heterocyclic or functionalized groups.
A compelling example is the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives as potential Src kinase inhibitors for cancer therapy. chapman.educhapman.edu In this research, the N-benzyl acetamide core was maintained while a thiazole ring was introduced, leading to compounds with low micromolar inhibitory activity against c-Src kinase. chapman.educhapman.edu This work demonstrates how the N-benzyl-2-bromo-acetamide scaffold can be elaborated to generate potent enzyme inhibitors.
Similarly, derivatives of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides have been identified as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. nih.gov The synthesis of these compounds involved the use of a bromoacetamide precursor to couple with an indole (B1671886) thiol, highlighting the role of the bromoacetamide moiety in constructing the final bioactive molecule. nih.gov
Furthermore, research into anticonvulsant agents has extensively utilized the N-benzyl acetamide scaffold. Studies on N-benzyl-2-acetamidopropionamide derivatives have shown that the introduction of various heteroatom substituents at the C(3) position leads to compounds with potent anticonvulsant activity, with some derivatives showing efficacy comparable to the established drug phenytoin. nih.gov The renowned anticonvulsant drug Lacosamide, (R)-N-benzyl-2-acetamido-3-methoxypropionamide, is a prominent example of a successful drug developed from this structural class, and extensive structure-activity relationship studies have been conducted on its analogues. nih.gov
The following table presents examples of pharmaceutical scaffolds derived from or related to the this compound core structure:
Interactive Table 2: Pharmaceutical Scaffolds Derived from N-benzyl-acetamide Precursors| Precursor/Scaffold | Target/Application | Resulting Derivatives |
| This compound | Translocator Protein (TSPO) modulation | Carbazole acetamide derivatives for probing ligand-protein interactions. |
| Bromoacetamide Precursors | Src Kinase Inhibition (Anticancer) | Thiazolyl N-benzyl-substituted acetamides. chapman.educhapman.edu |
| Bromoacetamide Precursors | SARS-CoV-2 RdRp Inhibition (Antiviral) | 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides. nih.gov |
| N-benzyl-2-acetamidopropionamide | Anticonvulsant | Derivatives with various C(3) substituents (e.g., methoxy, ethoxy). nih.gov |
| α-Acetamido-N-benzylacetamides | Anticonvulsant | C(α)-heteroaromatic analogues (e.g., furan-2-yl, oxazol-2-yl). nih.gov |
Advanced Analytical and Computational Methodologies in the Study of N Benzyl 2 Bromo N Ethylacetamide
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the structural framework of molecules. Through the interaction of electromagnetic radiation with the compound, valuable information regarding its connectivity, functional groups, and conformational preferences can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Due to hindered rotation around the amide C-N bond, N-substituted amides like N-benzyl-2-bromo-N-ethylacetamide can exist as a mixture of E and Z rotamers, which may lead to the observation of two distinct sets of signals for the N-ethyl and N-benzyl protons in the ¹H NMR spectrum. This phenomenon is well-documented for similar compounds. For instance, in the ¹H NMR spectrum of N-benzyl-N-ethyl-2-(4-hydroxyphenyl)acetamide, separate singlets are observed for the benzylic protons and distinct multiplets for the ethyl group protons of the rotamers.
Predicted ¹H NMR Data: The proton chemical shifts (δ) are influenced by the electronic environment of the nuclei. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between 7.2 and 7.5 ppm. The benzylic methylene (B1212753) (CH₂) protons would likely resonate as two separate singlets in the range of 4.5-4.8 ppm, indicative of the presence of rotamers. The methylene protons of the ethyl group (CH₂) are expected to appear as two distinct quartets around 3.3-3.6 ppm, coupled to the methyl protons. The methyl protons (CH₃) of the ethyl group would likely be observed as two triplets around 1.1-1.3 ppm. The methylene protons adjacent to the bromine atom (Br-CH₂) are anticipated to be in the range of 3.8-4.1 ppm.
Predicted ¹³C NMR Data: In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is expected to have a chemical shift in the range of 168-172 ppm. The carbons of the phenyl ring would typically appear between 127 and 138 ppm. The benzylic methylene carbon is expected around 50-55 ppm. The N-ethyl carbons would likely resonate at approximately 40-45 ppm (CH₂) and 12-15 ppm (CH₃). The carbon bearing the bromine atom (Br-CH₂) is predicted to be in the range of 25-30 ppm.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| C=O | - | 168-172 |
| Aromatic CH | 7.2-7.5 | 127-129 |
| Aromatic C (quaternary) | - | 135-138 |
| N-CH₂ (benzyl) | 4.5-4.8 (two singlets) | 50-55 |
| N-CH₂ (ethyl) | 3.3-3.6 (two quartets) | 40-45 |
| CH₃ (ethyl) | 1.1-1.3 (two triplets) | 12-15 |
| Br-CH₂ | 3.8-4.1 | 25-30 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands confirming its structure.
The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, which typically appears in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide group is expected to be observed around 1150-1250 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl and benzyl methylene groups would be observed in the 2850-3000 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Amide C=O | 1630-1680 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| Amide C-N | 1150-1250 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-3000 | Stretching |
| C-Br | 500-600 | Stretching |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₄BrNO), the theoretical monoisotopic mass can be calculated with high precision. This precise mass measurement is crucial for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used to confirm its structure.
For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. Key fragmentation pathways would likely involve the cleavage of the amide bond and the benzylic C-N bond. Expected major fragment ions would include the tropylium (B1234903) ion (m/z 91) from the benzyl group, and fragments corresponding to the loss of the bromoacetyl group or the ethyl group. The observation of these characteristic fragment ions would provide strong evidence for the proposed structure.
Ion Mobility Spectrometry (IMS) for Predicted Collision Cross Sections
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation and characterization. A key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area.
While experimental CCS data for this compound is not available, predicted values can be calculated using computational methods. For the closely related compound, N-benzyl-2-bromo-N-methylacetamide, predicted CCS values have been reported for various adducts. uni.lu These predictions suggest that different adducts of the molecule will have distinct CCS values, which can aid in their identification.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 242.01750 | 146.1 |
| [M+Na]⁺ | 263.99944 | 155.5 |
| [M-H]⁻ | 240.00294 | 153.2 |
| [M+NH₄]⁺ | 259.04404 | 167.3 |
| [M+K]⁺ | 279.97338 | 145.7 |
The predicted CCS values for this compound would be expected to be slightly larger than those of its N-methyl analog due to the larger size of the ethyl group. This information can be valuable for distinguishing between these and other related compounds in complex mixtures.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles that define its conformation in the solid state.
While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 2-bromoacetamide (B1266107) and other N-benzyl amides, provides significant insight into its expected structural features. researchgate.netnih.govvensel.org The core acetamide (B32628) group is anticipated to be nearly planar due to the resonance-induced partial double bond character of the C-N bond. azom.comresearchgate.net This planarity is a key feature of amide bonds. The bromine atom's position relative to the carbonyl oxygen is a critical conformational detail, as seen in the structure of 2-bromoacetamide where the (O1/N1)—C1—C2—Br1 torsion angles are -166.7 (2)° and 14.4 (4)°. nih.gov
In the crystal lattice, molecules of this compound would be expected to pack in a manner stabilized by intermolecular interactions. Unlike primary or secondary amides, it lacks N-H protons and thus cannot act as a hydrogen bond donor. However, the carbonyl oxygen is a potent hydrogen bond acceptor, and weak C-H···O interactions involving the benzyl and ethyl groups are likely to play a significant role in stabilizing the crystal packing. nih.gov Analysis of related structures shows that molecules can be linked into complex networks through such interactions. researchgate.net
Table 1: Representative Crystallographic Data for a Related Bromoacetamide Compound
| Parameter | Value | Reference |
| Chemical Formula | C₂H₄BrNO | researchgate.netnih.gov |
| Crystal System | Monoclinic | researchgate.netnih.gov |
| Space Group | P2₁/c | researchgate.netnih.gov |
| a (Å) | 10.373 (4) | researchgate.net |
| b (Å) | 5.1899 (14) | researchgate.net |
| c (Å) | 7.557 (3) | researchgate.net |
| β (°) | 99.94 (3) | researchgate.net |
| Volume (ų) | 400.7 (3) | researchgate.net |
| Z | 4 | researchgate.net |
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. sielc.comhplc.eu This technique separates compounds based on their hydrophobicity.
In a typical RP-HPLC setup, the stationary phase would consist of a C18 (octadecylsilyl) silica (B1680970) gel column. The mobile phase would be a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. iosrphr.org The separation is achieved by running a gradient, where the proportion of the organic solvent is increased over time, or isocratically, with a fixed solvent composition. rsc.org This allows for the elution of the target compound while separating it from starting materials, reagents, and by-products. Detection is commonly performed using a UV detector, as the benzyl group in the molecule contains a chromophore that absorbs UV light. A developed HPLC method can be used to determine the percentage purity of a sample by comparing the area of the product peak to the total area of all observed peaks.
Table 2: Typical RP-HPLC Conditions for Analysis of Bromoacetamides
| Parameter | Condition | Reference |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | sielc.comiosrphr.org |
| Mobile Phase | Acetonitrile and Water with acid modifier | sielc.com |
| (e.g., Phosphoric Acid or Formic Acid) | ||
| Flow Rate | 1.0 mL/min | iosrphr.org |
| Detection | UV at ~270 nm | iosrphr.org |
| Temperature | Ambient | |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile compounds. gcms.cz this compound is sufficiently volatile for GC analysis, which would typically be performed using a capillary column coated with a non-polar stationary phase like DB-5MS. osti.gov
The mass spectrometer ionizes the eluted compound, usually by electron ionization (EI), causing it to fragment in a reproducible manner. nih.gov The resulting mass spectrum serves as a molecular fingerprint. For this compound, key fragmentation pathways would be predictable:
Benzylic Cleavage: The most characteristic fragmentation would be the cleavage of the bond between the nitrogen and the benzylic carbon, leading to the formation of a highly stable tropylium ion at a mass-to-charge ratio (m/z) of 91. pharmacy180.com
Alpha-Cleavage: Cleavage adjacent to the carbonyl group could result in the loss of the bromomethyl radical (•CH₂Br), or cleavage adjacent to the nitrogen could lead to other characteristic fragments.
Loss of Bromine: The loss of a bromine atom (M-79/M-81, reflecting the two isotopes of bromine) is another expected fragmentation pathway.
The molecular ion peak, if visible, would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 3: Predicted Key Fragments in the GC-MS Spectrum of this compound
| m/z (Mass/Charge) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 255/257 | [C₁₁H₁₄BrNO]⁺ | Molecular Ion (M⁺) |
| 176 | [M - Br]⁺ | Loss of a bromine radical |
| 91 | [C₇H₇]⁺ | Cleavage of the N-CH₂Ph bond to form the stable tropylium ion |
| 106 | [C₈H₁₀]⁺ | Fragment corresponding to ethylbenzylamine radical cation |
Computational Chemistry and Molecular Modeling
Computational methods provide deep insights into the properties and behavior of molecules at an electronic level, complementing experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can predict its geometry, vibrational frequencies, and electronic properties. A key area of study for amides is the rotational barrier around the C-N bond, which arises from its partial double-bond character. mdpi.com DFT can be used to calculate the energy profile for this rotation, identifying the transition state and determining the energy barrier, which governs the rate of interconversion between E/Z rotamers. scielo.brresearchgate.net
Furthermore, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. iaea.org Mapping the electrostatic potential onto the electron density surface can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reactivity.
Table 4: Typical Parameters for DFT Calculations on Amide Structures
| Parameter | Description | Common Selection | Reference |
| Functional | Approximates the exchange-correlation energy | B3LYP, M06-2X | nih.gov |
| Basis Set | Set of functions used to build the molecular orbitals | 6-311++G(d,p) | nih.gov |
| Solvation Model | Accounts for the effect of a solvent on the molecule's properties | PCM, SMD | nih.govscielo.br |
| Calculation Type | The objective of the calculation | Geometry Optimization, Frequency, PES Scan | scielo.br |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While DFT provides a static picture of electronic structure, MD simulates how a molecule moves, flexes, and interacts with its environment (e.g., a solvent) at a given temperature. researchgate.net
For this compound, MD simulations could be used to explore its conformational landscape in solution. By simulating the molecule's trajectory over nanoseconds or longer, one can observe the dynamics of the C-N bond rotation and the flexibility of the benzyl and ethyl side chains. This provides a dynamic understanding of the conformational equilibria that might be observed experimentally by techniques like NMR. mdpi.com
MD simulations are also valuable for studying reactivity. By employing reactive force fields or quantum mechanics/molecular mechanics (QM/MM) methods, one could simulate a chemical reaction, such as a nucleophilic substitution at the carbon bearing the bromine atom. These simulations can map the reaction pathway, identify transition states and intermediates, and calculate the free energy barriers, providing a theoretical basis for the molecule's observed chemical reactivity.
In silico Prediction of Reactivity and Transformation Pathways
The study of this compound's chemical behavior is significantly enhanced by advanced computational methodologies. These in silico techniques provide deep insights into the molecule's reactivity and the potential pathways it may follow during chemical transformations. By modeling the compound at a quantum mechanical level, researchers can predict its electronic structure, stability, and susceptibility to various reactions, complementing and guiding experimental studies.
The primary in silico approaches for predicting reactivity and transformation pathways involve quantum chemical calculations, particularly Density Functional Theory (DFT), and molecular dynamics (MD) simulations. DFT is a robust method for determining the electronic structure of molecules, offering a balance between accuracy and computational cost. nih.gov It is instrumental in calculating fundamental properties that govern reactivity, such as the energies of frontier molecular orbitals (FMOs), which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, DFT calculations can pinpoint the locations of the HOMO and LUMO on the molecular structure, thereby identifying the most probable sites for electrophilic and nucleophilic attack.
Furthermore, DFT calculations are employed to map out the potential energy surface of a reaction, allowing for the identification of transition states, intermediates, and the calculation of activation energies. This information is vital for elucidating reaction mechanisms. For instance, in reactions involving this compound, DFT can be used to model the nucleophilic substitution at the α-carbon bearing the bromine atom, a common reaction for α-haloacetamides. The calculations can help determine whether the reaction proceeds through a direct substitution mechanism or involves the formation of an intermediate.
Molecular dynamics simulations, on the other hand, provide a time-resolved view of molecular motion, offering insights into the conformational dynamics of this compound and its interactions with other molecules, such as solvents or reactants. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule and how these conformations might influence its reactivity.
The combination of these computational tools allows for a comprehensive understanding of the factors that control the reactivity of this compound. This knowledge is invaluable for designing new synthetic routes, predicting the formation of byproducts, and understanding the molecule's behavior in various chemical environments.
Illustrative Data Tables
The following tables present hypothetical data derived from in silico modeling of this compound to illustrate the types of information that can be obtained from such studies.
Table 1: Calculated Frontier Molecular Orbital (FMO) Energies for this compound This table showcases the kind of data generated from DFT calculations to assess the electronic properties and reactivity of the molecule.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |
| ELUMO | -0.92 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.93 | Energy difference between HOMO and LUMO; relates to chemical reactivity and kinetic stability. |
Table 2: Predicted Activation Energies for Potential Reaction Pathways of this compound This table provides an example of how computational chemistry can be used to compare the feasibility of different reaction mechanisms.
Future Research Directions and Emerging Trends for N Benzyl 2 Bromo N Ethylacetamide
The chemical compound N-benzyl-2-bromo-N-ethylacetamide, with its characteristic α-bromo amide structure, stands as a versatile intermediate for a variety of chemical transformations. Future research is poised to expand its utility, driven by overarching trends in chemical synthesis that prioritize efficiency, sustainability, and the creation of novel functional molecules. The following sections explore key areas of prospective development for this compound.
Q & A
Q. How can researchers mitigate competing side reactions during the synthesis of this compound?
- Methodology : Use slow addition of bromoacetyl bromide to prevent local overheating. Introduce scavengers (e.g., molecular sieves) to absorb HBr. Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy to optimize quenching points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
